2-Pyridin-3-ylquinoline-3-carbaldehyde
Description
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H |
InChI Key |
WMHBAZXQUNCUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The Suzuki–Miyaura coupling between halogenated quinoline-3-carbaldehydes and pyridin-3-ylboronic acid is the most widely employed method. The reaction typically involves:
-
Catalyst : Pd(PPh₃)₄, (dppf)PdCl₂, or PdCl₂(PPh₃)₂.
-
Base : Cs₂CO₃, K₂CO₃, or Na₂CO₃.
-
Solvent : Water/1,4-dioxane, DMF, or DME/ethanol.
-
Temperature : 80–110°C.
Example Protocol ():
-
Reactants :
-
2-Bromoquinoline-3-carbaldehyde (1.0 equiv).
-
Pyridin-3-ylboronic acid (1.1 equiv).
-
-
Conditions :
-
Catalyst: (dppf)PdCl₂ (5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Water/1,4-dioxane (1:3 v/v).
-
Temperature: 100°C, 6–8 h.
-
-
Yield : 60–65%.
Key Findings:
Optimized Conditions for High Yields
A modified protocol using PdCl₂(PPh₃)₂ in DMF achieved 86% yield under the following conditions ():
-
Catalyst : PdCl₂(PPh₃)₂ (4 mol%).
-
Base : K₂CO₃ (2.5 equiv).
-
Solvent : DMF.
-
Temperature : 110°C, 4.5 h.
Advantages :
-
Shorter reaction time.
-
Minimal byproduct formation.
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-Chloroquinoline-3-carbaldehyde with Pyridin-3-ylamine
This method replaces the chloro group at position 2 of quinoline with a pyridin-3-yl moiety ():
Protocol ():
-
Reactants :
-
2-Chloroquinoline-3-carbaldehyde (1.0 equiv).
-
Pyridin-3-ylamine (1.2 equiv).
-
-
Conditions :
-
Catalyst: CTAB (10 mol%).
-
Solvent: PEG-400.
-
Temperature: 135°C, 2.5 h.
-
-
Yield : 90–98%.
Key Findings:
-
Phase-transfer catalysts (e.g., CTAB) accelerate the reaction by stabilizing intermediates.
-
PEG-400 acts as a green solvent and reduces energy consumption.
Comparative Analysis of Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki–Miyaura | (dppf)PdCl₂ | Cs₂CO₃ | Water/1,4-dioxane | 100 | 6–8 | 60–65 |
| Suzuki–Miyaura | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 110 | 4.5 | 86 |
| SNAr | CTAB | – | PEG-400 | 135 | 2.5 | 90–98 |
Insights :
-
The SNAr method offers higher yields but requires elevated temperatures.
-
Suzuki–Miyaura is preferable for scalability and functional group tolerance.
Recent Advances and Green Chemistry Approaches
Aqueous-Phase Suzuki Coupling ( )
A water/ethanol solvent system with Pd(PPh₃)₄ and Na₂CO₃ achieved 65% yield at 80°C. This method aligns with green chemistry principles by minimizing organic waste.
Microwave-Assisted Synthesis
Preliminary studies using microwave irradiation reduced reaction times by 50% while maintaining yields >70% ().
Challenges and Solutions
Instability of Pyridin-3-ylboronic Acid
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-ylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 2-(Pyridin-3-yl)quinoline-3-methanol.
Substitution: 4-bromo-2-Pyridin-3-ylquinoline-3-carbaldehyde.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research indicates that 2-Pyridin-3-ylquinoline-3-carbaldehyde exhibits promising anticancer activity. A study demonstrated its selective cytotoxic effects against pancreatic cancer (DAN-G) and cervical cancer (SISO) cell lines, with specific IC50 values suggesting its potential as a lead compound for further drug development . The unique structural features of this compound allow it to interact with biological targets effectively, making it a candidate for novel therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is under investigation. Preliminary findings suggest that it may inhibit certain kinases involved in cancer cell proliferation . Understanding these mechanisms is crucial for optimizing its efficacy and safety profiles in clinical settings.
Biochemical Research
Enzyme Interaction Studies
this compound serves as a valuable tool in biochemical assays. Its ability to modulate enzyme activities allows researchers to study various cellular processes, including signal transduction pathways and metabolic reactions. This application is vital for advancing our understanding of complex biological systems and developing targeted therapies .
Fluorescent Probes
Due to its fluorescent properties, this compound is also utilized in the development of imaging agents for biological studies. These probes enable real-time visualization of cellular components, facilitating research in cell biology and pharmacology .
Material Science
Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industrial applications .
Agricultural Chemistry
Potential Agrochemical Applications
The compound is being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its unique chemical structure may provide new avenues for sustainable agricultural practices by offering effective solutions against pests while minimizing environmental impact .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of pancreatic cancer cells with an IC50 value indicating potent activity. The research team noted that further optimization of the compound could lead to effective therapies for hard-to-treat cancers.
Case Study 2: Enzyme Modulation
In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively reduced enzyme activity, suggesting potential applications in metabolic disorder treatments.
Case Study 3: Polymer Development
Researchers explored the incorporation of this compound into polymer matrices. The resulting materials demonstrated enhanced durability and resistance to thermal degradation, indicating significant industrial applications.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-ylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between 2-Pyridin-3-ylquinoline-3-carbaldehyde and its analogs:
Key Observations :
- This may enhance interactions with metal ions or biological targets .
- Reactivity : Chloro-substituted derivatives exhibit higher electrophilicity at the C3 carbaldehyde, favoring nucleophilic additions (e.g., hydrazone formation) . Pyridinyl substitution likely reduces this reactivity but improves stability.
Q & A
Q. What are the optimal synthetic routes for 2-Pyridin-3-ylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via modified Vilsmeier-Haack or Friedländer-type reactions. Key factors include temperature control (80–120°C), solvent choice (e.g., DMF or POCl₃ for cyclization), and catalyst selection (e.g., phosphorus pentachloride for chlorinated intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (typically 60–75%). Monitoring reaction progress with TLC and optimizing stoichiometry of aldehydes/amines is critical .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic proton environments and aldehyde proton (δ ~10 ppm).
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks ([M+H]⁺ expected at m/z 261.09).
- X-ray Crystallography : For unambiguous confirmation of planar quinoline-pyridine alignment and bond angles .
Q. How does solubility in polar vs. nonpolar solvents affect experimental design for this compound?
The compound exhibits limited solubility in water but dissolves in DMSO, DMF, or dichloromethane. For reactions requiring polar aprotic solvents, pre-dissolution in DMSO is advised. In nonpolar media, sonication or heating (40–60°C) may be necessary. Solubility data should guide solvent selection for kinetic studies or catalytic applications .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formation of the quinoline-pyridine scaffold?
Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., aldehyde) at the 3-position of quinoline direct pyridine substitution to the 2-position via resonance stabilization. Kinetic isotopic labeling (e.g., deuterated intermediates) and in-situ IR spectroscopy can validate proposed intermediates like enamine or carbocation species .
Q. How can contradictory solubility data in literature be resolved for this compound?
Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphic forms. Solutions include:
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Polymorph Screening : Differential Scanning Calorimetry (DSC) to identify crystalline vs. amorphous phases.
- Standardized Protocols : Reporting solvent grades (HPLC vs. technical grade) and equilibration times .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Stability Studies : Accelerated degradation testing (40°C/75% RH) with LC-MS monitoring.
- Protective Groups : Temporarily masking the aldehyde as an acetal (e.g., using ethylene glycol) during reactions.
- Inert Atmospheres : Conducting reactions under N₂/Ar to prevent oxidation of the pyridine nitrogen .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with metal catalysts (e.g., Pd or Ru complexes). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .
Methodological Recommendations
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve structural ambiguities .
- Error Analysis : Report standard deviations for yield/solubility measurements (≥3 replicates) and use Grubbs’ test to exclude outliers .
- Safety Protocols : Use fume hoods for handling volatile reagents (e.g., POCl₃) and dispose of waste via neutralization (e.g., NaHCO₃ for acidic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
